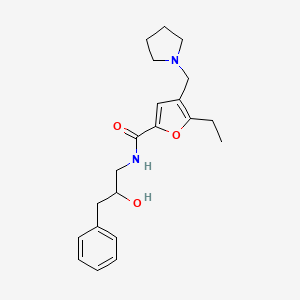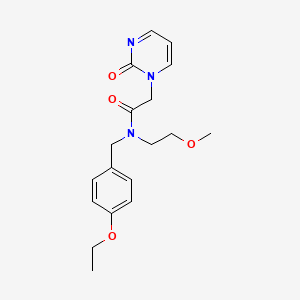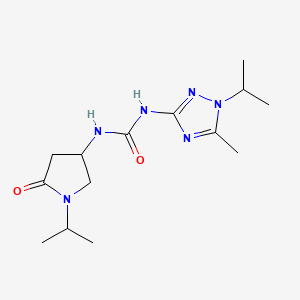
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide, also known as EFV, is a synthetic compound that has been studied for its potential applications in scientific research. EFV belongs to the class of compounds known as furan derivatives, which have been shown to possess a wide range of biological activities.
作用機序
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various neurological disorders, such as Parkinson's disease and schizophrenia. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to have an affinity for other neurotransmitter transporters, such as the norepinephrine transporter and the serotonin transporter.
Biochemical and Physiological Effects:
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopamine levels, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to increase the release of norepinephrine and serotonin in the brain. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has also been shown to increase the expression of certain genes that are involved in neuroplasticity, which is the brain's ability to change and adapt over time.
実験室実験の利点と制限
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a high affinity for the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, there are also limitations to the use of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide in lab experiments. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide also has a relatively low selectivity for the dopamine transporter, which means that it may interact with other proteins in the brain.
将来の方向性
There are a number of future directions for research on 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. One area of research could be to investigate the potential of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide as a treatment for neurological disorders, such as Parkinson's disease and schizophrenia. Another area of research could be to investigate the effects of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide on other neurotransmitter systems, such as the glutamate system. Finally, future research could focus on developing analogs of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide that have improved selectivity and pharmacokinetic properties.
合成法
The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide involves a multi-step process that includes the reaction of 2-furancarboxaldehyde with 1-phenyl-2-propanol to form the intermediate 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-2-furamide. This intermediate is then reacted with pyrrolidine and formaldehyde to yield the final product, 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide. The synthesis of 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been optimized to yield high purity and yield, making it a suitable compound for scientific research.
科学的研究の応用
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to have a high affinity for the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine in the brain. This makes 5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)-2-furamide a useful tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
特性
IUPAC Name |
5-ethyl-N-(2-hydroxy-3-phenylpropyl)-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-19-17(15-23-10-6-7-11-23)13-20(26-19)21(25)22-14-18(24)12-16-8-4-3-5-9-16/h3-5,8-9,13,18,24H,2,6-7,10-12,14-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERZQKWJNUKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(O1)C(=O)NCC(CC2=CC=CC=C2)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)

![N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
![2-(2-aminopyrimidin-5-yl)-8-methyl-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B5901515.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxamide](/img/structure/B5901524.png)
![4'-(3,3-dimethylbutyl)-1-[(1-methylcyclopropyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5901530.png)


![{[3-({ethyl[2-(4-fluorophenoxy)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5901553.png)
![N-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)-N'-[3-(1H-1,2,4-triazol-1-yl)benzyl]urea](/img/structure/B5901556.png)
![ethyl 3-{[4-(cyclopentylamino)-4-oxobutanoyl]amino}hexanoate](/img/structure/B5901564.png)